molecular formula C12H13FN2O B13447212 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Cat. No.: B13447212
M. Wt: 220.24 g/mol
InChI Key: CAIBAOYZWXTBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: is a chemical compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a fluorine atom at the 7th position, a piperidinyl group at the 3rd position, and a benzisoxazole core structure. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzisoxazole Core: This can be achieved through the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzisoxazole core, potentially leading to the formation of reduced benzisoxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives of the piperidinyl group.

    Reduction Products: Reduced benzisoxazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is used as a building block in organic synthesis for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperidinyl group play crucial roles in enhancing the compound’s binding affinity and selectivity. The benzisoxazole core structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 7-Fluoro-3-(4-piperidinyl)-1H-indole
  • 7-Fluoro-3-(4-piperidinyl)-1H-benzimidazole
  • 7-Fluoro-3-(4-piperidinyl)-1H-benzothiazole

Comparison: Compared to these similar compounds, 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is unique due to its benzisoxazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

7-fluoro-3-piperidin-4-yl-1,2-benzoxazole

InChI

InChI=1S/C12H13FN2O/c13-10-3-1-2-9-11(15-16-12(9)10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2

InChI Key

CAIBAOYZWXTBNC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.